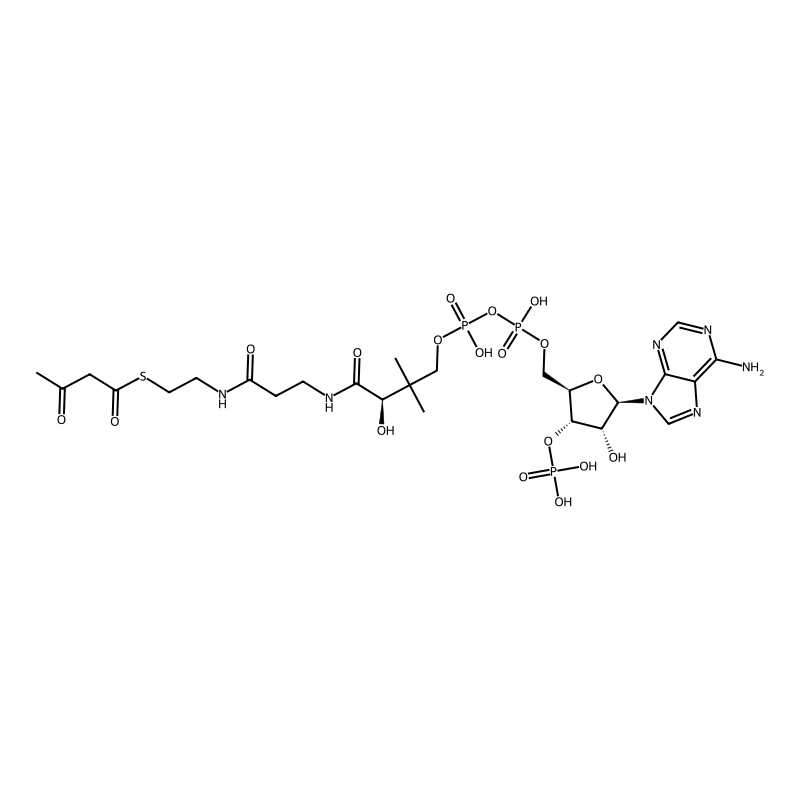

acetoacetyl-CoA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor in Biosynthesis:

- Mevalonate pathway: Acetoacetyl-CoA serves as a precursor for the synthesis of isoprenoids, a diverse group of natural products with various biological functions, including cholesterol, vitamins, and hormones. Source: )

- Polyhydroxybutyrate (PHB) production: In some microorganisms, acetoacetyl-CoA is a building block for the production of PHB, a biodegradable polymer with potential applications in the bioplastics industry. Source: )

Ketone Body Metabolism:

- Ketone body utilization: Acetoacetyl-CoA can be formed from ketone bodies, which are fuel molecules produced by the liver during fasting or starvation. Studying how cells utilize acetoacetyl-CoA from ketone bodies helps researchers understand metabolic adaptations during these conditions. Source: )

Enzyme Function and Regulation:

- Thiolase enzymes: Research on the function and regulation of thiolase enzymes, which cleave acetoacetyl-CoA into two acetyl-CoA molecules, provides insights into cellular metabolism and potential therapeutic targets for diseases associated with thiolase deficiencies. Source: )

Novel Biosynthetic Pathways:

Acetoacetyl-CoA is a crucial biochemical compound that serves as an intermediate in various metabolic pathways, including the synthesis of cholesterol and ketone bodies. Structurally, it is a thioester formed from acetyl-CoA through a Claisen condensation reaction involving two molecules of acetyl-CoA. This compound plays a pivotal role in the mevalonate pathway, which is essential for cholesterol biosynthesis and also participates in ketogenesis, particularly within the liver .

Within cells, AcAc-CoA acts as a metabolic crossroads molecule. Depending on cellular needs, it can be channeled towards:

- Cholesterol biosynthesis: Through its conversion to HMG-CoA, a key precursor in the mevalonate pathway for cholesterol production [].

- Ketone body synthesis: During periods of low blood sugar, AcAc-CoA can be converted into ketone bodies, which are exported by the liver and utilized by other tissues like muscle for energy [].

- Fatty acid synthesis: In some microorganisms, AcAc-CoA serves as a precursor for the production of poly-beta-hydroxybutyrate (PHB) polymers for energy storage [].

The primary reaction involving acetoacetyl-CoA is its formation through the Claisen condensation of two acetyl-CoA molecules. This reaction can be represented as follows:

Subsequently, acetoacetyl-CoA can be converted into hydroxymethylglutaryl-CoA by the enzyme hydroxymethylglutaryl-CoA synthase, which is a critical step in the mevalonate pathway. Additionally, acetoacetyl-CoA can undergo reduction by NADPH-dependent acetoacetyl-CoA reductase to form (R)-3-hydroxybutyryl-CoA, which is involved in the biosynthesis of polyhydroxyalkanoates in certain bacteria .

Acetoacetyl-CoA is involved in several biological processes:

- Cholesterol Biosynthesis: It acts as a precursor to hydroxymethylglutaryl-CoA, which is crucial for synthesizing cholesterol.

- Ketogenesis: In the liver, acetoacetyl-CoA contributes to the production of ketone bodies during periods of fasting or low carbohydrate intake.

- Neuronal Development: It plays a significant role in lipogenesis and provides essential fatty acids and cholesterol for neuronal cells, particularly during embryonic development .

Deficiencies in enzymes associated with acetoacetyl-CoA metabolism can lead to metabolic disorders, such as beta-ketothiolase deficiency and mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase mutations .

Acetoacetyl-CoA has several applications across different fields:

- Biotechnology: It is utilized in producing biodegradable plastics like polyhydroxyalkanoates.

- Pharmaceuticals: Understanding its role in metabolic pathways aids drug development targeting metabolic disorders.

- Nutrition: Its involvement in lipid metabolism makes it relevant for studying dietary impacts on health.

Research has shown that acetoacetyl-CoA interacts with various enzymes and metabolic pathways:

- Enzyme Interactions: It serves as a substrate for several key enzymes such as succinyl-CoA:3-ketoacid-coenzyme A transferase and hydroxymethylglutaryl-CoA synthase .

- Metabolic Pathways: It plays a role in both catabolic and anabolic pathways, influencing energy production and biosynthetic processes.

Studies on these interactions help elucidate its importance in metabolism and potential implications for treating metabolic diseases.

Acetoacetyl-CoA shares similarities with several other compounds involved in metabolic pathways. Here are some notable comparisons:

| Compound | Structure Similarity | Key Role | Unique Feature |

|---|---|---|---|

| Acetyl-Coenzyme A | Thioester | Precursor for energy metabolism | Directly involved in fatty acid synthesis |

| Hydroxymethylglutaryl-Coenzyme A | Thioester | Cholesterol synthesis | Intermediate in the mevalonate pathway |

| 3-Hydroxybutyryl-Coenzyme A | Thioester | Polyhydroxyalkanoate production | Product of acetoacetyl-CoA reduction |

| Butyryl-Coenzyme A | Thioester | Fatty acid metabolism | Involved in butyrate metabolism |

Acetoacetyl-CoA's unique role lies in its dual function as both a precursor for cholesterol biosynthesis and ketogenesis, distinguishing it from other similar compounds that are more specialized in either energy production or biosynthetic roles.

Mevalonate Pathway and Cholesterol Biosynthesis

The mevalonate pathway, essential for cholesterol and isoprenoid biosynthesis, begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA via acetoacetyl-CoA thiolase (EC 2.3.1.9) . This reaction is followed by the addition of a third acetyl-CoA moiety by HMG-CoA synthase, yielding HMG-CoA, a precursor for both cholesterol and ketone bodies .

Key Enzymatic Steps:

- Acetoacetyl-CoA formation:

$$ 2 \text{ Acetyl-CoA} \xrightarrow{\text{Thiolase}} \text{Acetoacetyl-CoA} + \text{CoA} $$ . - HMG-CoA synthesis:

$$ \text{Acetoacetyl-CoA} + \text{Acetyl-CoA} \xrightarrow{\text{HMG-CoA synthase}} \text{HMG-CoA} + \text{CoA} $$ .

HMG-CoA reductase (HMGR), the rate-limiting enzyme of this pathway, converts HMG-CoA to mevalonate, a step targeted by statins to lower serum cholesterol . Dysregulation of this pathway, as seen in sitosterolemia, results in reduced activity of acetoacetyl-CoA thiolase (−39%), HMG-CoA synthase (−54%), and HMGR (−76%), impairing cholesterol synthesis .

Regulatory Insights:

- Feedback inhibition: Cholesterol and oxysterols suppress HMGR transcription .

- Post-translational control: HMGR degradation is accelerated by high sterol levels .

Ketogenesis and Ketone Body Metabolism

In hepatic mitochondria, acetoacetyl-CoA is central to ketogenesis, a pathway critical during fasting or carbohydrate restriction. Acetoacetyl-CoA thiolase (ACAT1) catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is subsequently converted to HMG-CoA by HMG-CoA synthase 2 . HMG-CoA lyase then cleaves HMG-CoA into acetoacetate, a primary ketone body .

Ketone Body Utilization:

- Peripheral tissues: Acetoacetate is reactivated to acetoacetyl-CoA via succinyl-CoA:3-ketoacid-CoA transferase (thiophorase) or acetoacetyl-CoA synthetase (AACS) .

- Brain adaptation: Prolonged fasting upregulates thiophorase, enabling ketone body oxidation as an alternative energy source .

Clinical Relevance:

- Beta-ketothiolase deficiency: Mutations in ACAT1 disrupt ketolysis, causing metabolic acidosis and neurological impairments .

- Mitochondrial HMG-CoA synthase deficiency: Autosomal recessive disorder leading to hypoketotic hypoglycemia .

Polyhydroxyalkanoate (PHA) Biosynthesis

Acetoacetyl-CoA serves as the precursor for microbial polyhydroxyalkanoates (PHAs), biodegradable polyesters synthesized by bacteria like Ralstonia eutropha and Synechocystis sp. PCC6803 . The pathway involves:

- Reduction of acetoacetyl-CoA: NADPH-dependent acetoacetyl-CoA reductase (PhaB) converts acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA .

- Polymerization: PHA synthase (PhaC) links (R)-3-hydroxybutyryl-CoA monomers into PHB (poly-3-hydroxybutyrate) .

Structural Insights:

- PhaA from Ralstonia eutropha: Crystal structures reveal a unique Phe219 residue that positions the ADP moiety of CoA, ensuring substrate specificity for acetyl-CoA .

- Halophilic archaea: Haloarcula hispanica utilizes FabG1 (renamed PhaB) for PHA biosynthesis, highlighting evolutionary convergence with bacterial systems .

Applications:

- Biodegradable plastics: PHAs are used in packaging, medical implants, and drug delivery .

- Metabolic engineering: Overexpression of nphT7 (acetoacetyl-CoA synthase) enhances mevalonate production in E. coli by 3.5-fold, aiding terpenoid synthesis .

Isoleucine Catabolism and Branched-Chain Amino Acid Metabolism

Isoleucine catabolism generates acetoacetyl-CoA and propionyl-CoA through a series of mitochondrial reactions:

- Transamination: Branched-chain aminotransferase (BCAT) converts isoleucine to α-keto-β-methylvalerate (KMV) .

- Oxidative decarboxylation: Branched-chain α-keto acid dehydrogenase (BCKDH) produces 2-methylbutyryl-CoA .

- Thiolytic cleavage: 2-methylacetoacetyl-CoA thiolase yields acetyl-CoA and propionyl-CoA .

Metabolic Disorders:

- Beta-ketothiolase deficiency: Impaired cleavage of 2-methylacetoacetyl-CoA results in excretion of α-methyl-β-hydroxybutyrate and N-tiglylglycine, causing intermittent acidosis .

- Maple syrup urine disease (MSUD): BCKDH deficiency elevates branched-chain ketoacids, leading to neurological damage .

Adipocyte Metabolism:

- Lipogenic role: In 3T3-L1 adipocytes, isoleucine-derived acetyl-CoA contributes 25% to lipogenic pools, while valine and isoleucine supply 100% of propionyl-CoA for odd-chain fatty acid synthesis .

Acetoacetyl-CoA Thiolase (EC 2.3.1.9)

Thioester-Dependent Claisen Condensation Reactions

Acetoacetyl-CoA thiolase catalyzes the reversible Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction critical for ketogenesis and sterol biosynthesis [1] [3]. This enzyme belongs to the thiolase superfamily, characterized by a conserved active-site cysteine residue (Cys89 in Streptomyces enzymes) that forms a thioester intermediate with acetyl-CoA [3] [7]. The reaction proceeds via a two-step mechanism:

- Enolate Intermediate Formation: The α-proton of acetyl-CoA is abstracted, generating an enolate stabilized by oxyanion hole I, composed of a water molecule (Wat82) and His348 [3].

- Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second acetyl-CoA, forming a tetrahedral intermediate stabilized by oxyanion hole II, which comprises backbone amides [3].

Structural studies reveal that Asn316 and His348 are essential for orienting Wat82 and stabilizing the enolate intermediate, respectively [3]. Mutations in these residues (e.g., N316A, H348A) reduce catalytic efficiency by >100-fold, underscoring their mechanistic importance [3].

Reversible Synthesis/Cleavage in Ketogenesis and Fatty Acid β-Oxidation

In hepatic mitochondria, acetoacetyl-CoA thiolase (T2) mediates acetoacetyl-CoA cleavage during ketogenesis, yielding acetyl-CoA for energy production [2] [4]. Conversely, in extrahepatic tissues, T2 facilitates ketolysis by converting acetoacetyl-CoA (derived from ketone bodies) into acetyl-CoA for the tricarboxylic acid (TCA) cycle [2] [4]. This reversibility ensures metabolic flexibility:

- Ketogenesis: Hepatic T2 deficiency disrupts acetoacetate production, leading to impaired ketolysis and systemic ketoacidosis [2].

- β-Oxidation: Mitochondrial 3-ketoacyl-CoA thiolase (T1) processes medium-chain fatty acids, while T2 compensates during ketogenic stress [2].

Acetoacetyl-CoA Synthetase (AACS, EC 2.3.1.194)

Ketone Body Utilization in Lipid Synthesis

AACS enables cytosolic utilization of ketone bodies for de novo lipid synthesis, bypassing ATP-citrate lyase (ACLY) [4] [6]. In adipose tissue, lactating mammary glands, and the developing brain, AACS converts acetoacetate into acetoacetyl-CoA, which is cleaved by cytosolic thiolase to yield acetyl-CoA for fatty acid and cholesterol biosynthesis [4] [6]. Key features include:

- Substrate Preference: AACS exhibits a low K~m~ (~10 μM) for acetoacetate, ensuring efficient ketone body utilization even at low concentrations [4].

- Metabolic Flexibility: During carbohydrate restriction, AACS-driven lipid synthesis conserves glucose while maintaining membrane biogenesis [6].

Decarboxylative Condensation of Acetyl-CoA and Malonyl-CoA

Streptomyces sp. NphT7 exemplifies an atypical acetoacetyl-CoA synthetase that condenses acetyl-CoA and malonyl-CoA into acetoacetyl-CoA [7]. Unlike thiolases, NphT7 avoids decarboxylation of malonyl-CoA, instead coupling it directly to acetyl-CoA via a single-step condensation [7]. This reaction diverges from canonical fatty acid synthase (FAS) systems, highlighting evolutionary diversity in acetoacetyl-CoA synthesis [7].

NADPH-Dependent Acetoacetyl-CoA Reductase (PhaB)

Polyhydroxyalkanoate Production in Bacteria

In Ralstonia eutropha and other bacteria, PhaB reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA, a precursor for polyhydroxyalkanoate (PHA) biopolymers [1] [7]. PHAs serve as carbon storage molecules under nutrient-limited conditions, with acetoacetyl-CoA flux partitioned between energy metabolism (via thiolase) and PHA synthesis (via PhaB) [7].

Substrate Specificity and Structural Insights

PhaB exclusively recognizes acetoacetyl-CoA and NADPH, with its active site accommodating the CoA moiety through hydrophobic interactions [1]. Structural homology models suggest a conserved Rossmann fold for NADPH binding, though detailed crystallographic data remain limited in the provided literature [1].

Sterol Regulatory Element-Binding Protein 2 (SREBP-2)

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) functions as a master transcriptional regulator orchestrating cholesterol homeostasis and coordinating lipid synthesis pathways through direct regulation of acetoacetyl-CoA synthetase (AACS) gene expression [1] [2]. This basic helix-loop-helix leucine zipper transcription factor operates through a sophisticated membrane-bound activation mechanism that responds to cellular cholesterol levels [3]. Under cholesterol-depleted conditions, SREBP-2 undergoes proteolytic processing in the Golgi apparatus, where sequential cleavage by Site-1 protease (S1P) and Site-2 protease (S2P) releases the transcriptionally active N-terminal domain [4] [3]. This processed form translocates to the nucleus and binds to sterol regulatory elements in target gene promoters, including the AACS gene, thereby directly controlling acetoacetyl-CoA metabolism [1] [5].

Cholesterol Homeostasis and Lipid Synthesis Coordination

The regulatory control of SREBP-2 over cholesterol homeostasis involves intricate coordination between acetoacetyl-CoA utilization and lipid synthesis pathways [6] [7]. SREBP-2 maintains cellular cholesterol balance through dual mechanisms: transcriptional activation of cholesterol biosynthetic enzymes and regulation of cholesterol uptake through low-density lipoprotein receptor (LDLR) expression [2] [7]. The transcription factor directly targets genes encoding key enzymes in the mevalonate pathway, including HMG-CoA reductase, HMG-CoA synthase, and mevalonate kinase, while simultaneously regulating AACS expression to ensure adequate acetoacetyl-CoA availability for cholesterol synthesis [5] [7]. This coordinated regulation ensures that acetoacetyl-CoA derived from ketone body utilization is efficiently incorporated into cholesterol biosynthesis when cellular cholesterol levels are insufficient [1] [6].

The molecular mechanism involves SREBP-2 binding to sterol regulatory elements within the AACS promoter region, forming a transcriptional complex that includes co-activators and chromatin remodeling factors [7]. Research demonstrates that SREBP-2 activation leads to increased AACS mRNA levels and enhanced enzyme activity, directly linking ketone body utilization to cholesterol homeostasis [1]. The regulation is particularly pronounced in tissues with high cholesterol synthesis demands, where SREBP-2 ensures adequate substrate availability through coordinated expression of both acetoacetyl-CoA generating and consuming enzymes [2] [5].

Cross-Talk with Insulin and AMPK Signaling Pathways

SREBP-2 function is extensively modulated through cross-talk with insulin and AMP-activated protein kinase (AMPK) signaling pathways, creating a metabolic regulatory network that integrates energy status with lipid homeostasis [8] [9] [10]. Insulin signaling activates SREBP-2 through multiple mechanisms, including post-translational modifications and transcriptional regulation through liver X receptor (LXR) and CCAAT/enhancer-binding protein beta (C/EBPβ) complexes [8] [9]. The insulin-mediated activation involves mTOR pathway components, which phosphorylate regulatory proteins affecting SREBP-2 processing and nuclear translocation [9]. This cross-talk ensures that lipid synthesis, including acetoacetyl-CoA utilization, is coordinated with nutrient availability and energy status [10].

AMPK signaling provides counter-regulatory control, inhibiting SREBP-2 activity during energy-deficient states [11] [12]. AMPK activation leads to phosphorylation of multiple targets in the SREBP pathway, including acetyl-CoA carboxylase, which directly affects acetoacetyl-CoA metabolism [11]. The cross-talk extends to transcriptional regulation, where AMPK-mediated phosphorylation of transcriptional co-activators modulates SREBP-2 target gene expression [9]. This regulatory network ensures that acetoacetyl-CoA utilization for cholesterol synthesis is suppressed when cellular energy is limited, redirecting metabolic flux toward energy-generating pathways [12].

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) serves as a critical nuclear receptor transcription factor governing adipocyte differentiation and lipid storage, with direct regulatory control over acetoacetyl-CoA metabolism through transcriptional activation of AACS gene expression [13] [14]. This ligand-activated transcription factor belongs to the nuclear hormone receptor superfamily and functions as a master regulator of adipogenesis, coordinating the expression of genes involved in lipid metabolism, including those controlling ketone body utilization [15]. PPARγ directly binds to peroxisome proliferator response elements (PPREs) in target gene promoters, recruiting co-activators and chromatin remodeling complexes to enhance transcriptional activation [13] [14]. The regulation of AACS by PPARγ occurs through direct protein-protein interactions with Specificity Protein 1 (Sp1), forming a transcriptional complex that promotes acetoacetyl-CoA synthetase expression in adipose tissue [13] [14].

Specificity Protein 1 (Sp1) and Neuroblastoma Cell Metabolism

Specificity Protein 1 (Sp1) functions as a pivotal transcription factor controlling acetoacetyl-CoA metabolism in neuroblastoma cells through direct transcriptional regulation of AACS gene expression and coordination of ketone body utilization pathways. This zinc finger transcription factor binds to GC-rich motifs in gene promoters and serves as a key regulator of cellular metabolism, particularly in neural tissues where ketone body utilization is critical for energy homeostasis. In neuroblastoma cells, Sp1 directly interacts with the AACS gene promoter, forming a stable DNA-protein complex that enhances transcriptional activity and promotes acetoacetyl-CoA synthetase expression. The regulatory mechanism involves Sp1 recruitment of chromatin remodeling complexes and histone-modifying enzymes, creating an open chromatin structure that facilitates transcriptional activation.

The metabolic significance of Sp1 regulation extends beyond simple transcriptional control, encompassing coordination of ketone body utilization with cellular energy demands in neuroblastoma cells. Sp1 overexpression directly correlates with increased AACS mRNA levels and enhanced enzyme activity, demonstrating the functional importance of this transcriptional regulation. The transcription factor responds to metabolic cues and cellular stress signals, adjusting acetoacetyl-CoA metabolism to match energy requirements. This regulatory flexibility is particularly important in neuroblastoma cells, which exhibit altered metabolic profiles and depend on alternative energy sources for survival and proliferation.

Epigenetic Interactions and Histone Acetylation Modulation

Sp1-mediated regulation of acetoacetyl-CoA metabolism involves complex epigenetic interactions that modulate histone acetylation patterns and chromatin accessibility. The transcription factor functions as a platform for recruiting histone acetyltransferases and deacetylases, creating dynamic chromatin modifications that influence gene expression. Research demonstrates that Sp1 binding to the AACS promoter is associated with increased histone H3K9 acetylation and decreased histone deacetylase 9 (HDAC9) activity, establishing a chromatin environment conducive to transcriptional activation. This epigenetic regulation ensures sustained AACS expression and maintains acetoacetyl-CoA metabolic capacity in neuroblastoma cells.

The histone acetylation modulation involves bidirectional interactions between Sp1 and chromatin-modifying enzymes. Sp1 recruits histone acetyltransferases, including p300 and CREB-binding protein (CBP), to target gene promoters, leading to enhanced histone acetylation and chromatin accessibility. Simultaneously, the transcription factor can interact with histone deacetylases under specific conditions, providing a mechanism for fine-tuning transcriptional output. The balance between these activities determines the overall acetylation status of histones at the AACS promoter and influences the efficiency of transcriptional activation.

The epigenetic regulation has profound implications for neuroblastoma cell metabolism and survival. Knockdown of AACS expression results in decreased HDAC9 levels, suggesting a feedback mechanism linking acetoacetyl-CoA metabolism to histone modification enzymes. This connection indicates that ketone body utilization affects the cellular capacity for histone acetylation, potentially influencing global gene expression patterns. The epigenetic interactions create a regulatory circuit where acetoacetyl-CoA metabolism both responds to and influences chromatin modifications, establishing a sophisticated control mechanism for metabolic gene expression in neuroblastoma cells.

Post-Translational Modifications

Post-translational modifications represent crucial regulatory mechanisms controlling acetoacetyl-CoA metabolism through direct enzyme modifications and protein stability regulation. These modifications include phosphorylation, ubiquitination, acetylation, and other covalent modifications that alter protein function, localization, and stability. The post-translational regulation of acetoacetyl-CoA metabolism is particularly important because it provides rapid response mechanisms to metabolic changes without requiring new protein synthesis. Key enzymes in acetoacetyl-CoA metabolism, including acetyl-CoA carboxylase and acetoacetyl-CoA synthetase, are subject to extensive post-translational modification that directly affects their catalytic activity and regulatory properties.

Phosphorylation-Dependent Enzyme Activity Modulation

Phosphorylation represents the most extensively studied post-translational modification affecting acetoacetyl-CoA metabolism, with multiple protein kinases regulating key enzymes through site-specific phosphorylation events. AMP-activated protein kinase (AMPK) serves as a primary regulator, phosphorylating acetyl-CoA carboxylase at serine residues 79, 1200, and 1215, resulting in potent enzyme inhibition and reduced fatty acid synthesis. This phosphorylation-dependent regulation provides a mechanism for rapidly adjusting acetyl-CoA flux in response to cellular energy status. The phosphorylation sites are located in regulatory domains that undergo conformational changes upon phosphorylation, leading to reduced enzyme activity and altered allosteric properties.

cAMP-dependent protein kinase (PKA) provides an additional layer of phosphorylation-dependent regulation, targeting acetyl-CoA carboxylase at serine residues 77 and 1200. The PKA-mediated phosphorylation occurs in response to hormonal signals and metabolic cues, providing a mechanism for coordinating acetyl-CoA metabolism with broader metabolic programs. Research demonstrates that the effect of PKA phosphorylation is mediated entirely through phosphorylation of serine 1200, indicating the critical importance of this site for enzyme regulation. The phosphorylation creates a conformational change that reduces the enzyme's affinity for its activator citrate, effectively inhibiting acetyl-CoA carboxylase activity.

SNF1 protein kinase, the yeast homolog of AMPK, directly phosphorylates acetyl-CoA carboxylase at serine 1157, resulting in potent enzyme inhibition and dramatic conformational changes in the holoenzyme. Structural studies reveal that phosphorylated serine 1157 is recognized by arginine residues 1173 and 1260, creating a binding site crucial for regulation. The phosphorylation leads to dissociation of the biotin carboxylase domain dimer, fundamentally altering the enzyme's quaternary structure and catalytic properties. This mechanism provides insight into how phosphorylation can regulate large, multi-domain enzymes involved in acetoacetyl-CoA metabolism.

Ubiquitination and Proteasomal Degradation

Ubiquitination represents a critical post-translational modification controlling protein stability and degradation in acetoacetyl-CoA metabolic pathways. The ubiquitin-proteasome system (UPS) regulates the abundance of key metabolic enzymes through targeted protein degradation, providing a mechanism for long-term regulation of acetoacetyl-CoA metabolism. The ubiquitination process involves a cascade of enzymatic reactions, including ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which work together to attach ubiquitin to target proteins. This modification can lead to proteasomal degradation or alter protein function and localization.

The regulation of acetoacetyl-CoA metabolism through ubiquitination involves multiple mechanisms, including direct enzyme ubiquitination and regulation of transcription factors controlling metabolic gene expression. Acetyl-CoA synthetase 2 (ACSS2) is subject to ubiquitination-dependent degradation, with K271 acetylation protecting the enzyme from proteasomal degradation by preventing ubiquitination at the same site. This mechanism creates a regulatory circuit where acetylation and ubiquitination compete for the same lysine residue, determining protein stability. The regulation is mediated by SIRT2-dependent deacetylation, which removes the protective acetyl group and allows ubiquitination to proceed.

The crosstalk between ubiquitination and other post-translational modifications creates complex regulatory networks controlling acetoacetyl-CoA metabolism. N-terminal acetylation can serve as a degradation signal (N-degron) that targets proteins for ubiquitination and proteasomal degradation. The modification involves N-terminal acetyltransferases (NATs) that transfer acetyl groups from acetyl-CoA to the N-terminus of target proteins, creating recognition sites for specific ubiquitin ligases. This mechanism demonstrates how acetyl-CoA itself can influence protein degradation pathways through its role as a substrate for protein acetylation.